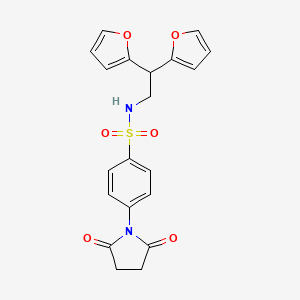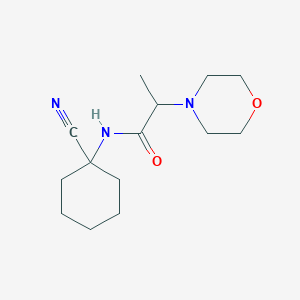
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide is a compound that has been extensively studied for its potential pharmacological properties. It is a synthetic compound that belongs to the class of amides and has been found to have significant effects on the central nervous system.
作用机制
The mechanism of action of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the selective blockade of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound binds to a specific site on the receptor, which prevents the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its selective blockade of the NMDA receptor. This can result in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes such as synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects, which can be attributed to its ability to prevent the overstimulation of the NMDA receptor and the subsequent excitotoxicity.
实验室实验的优点和局限性
The advantages of using N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide in lab experiments are mainly related to its selective blockade of the NMDA receptor. This makes it a useful tool for studying various neurological processes such as synaptic plasticity, learning, and memory. This compound has also been found to have neuroprotective effects, which can be useful in studying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The limitations of using this compound in lab experiments are mainly related to its potential toxicity and side effects. It has been found to have significant effects on the central nervous system, which can result in various neurological and behavioral changes. Therefore, caution should be exercised when using this compound in lab experiments, and appropriate safety measures should be taken.
未来方向
The future directions of research on N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide are mainly related to its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the NMDA receptor. Therefore, it has the potential to be developed as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to explore its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Additionally, research is needed to identify other potential targets for this compound and to develop more selective and potent derivatives.
合成方法
The synthesis of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the reaction of 1-cyanocyclohexane carboxylic acid with 4-morpholinylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a base such as triethylamine.
科学研究应用
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has been extensively studied for its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound has been found to act as a selective antagonist of the NMDA receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-12(17-7-9-19-10-8-17)13(18)16-14(11-15)5-3-2-4-6-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXQBTLOQSSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(5-Methyl-2-thienyl)carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2441142.png)
![4-butoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2441143.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
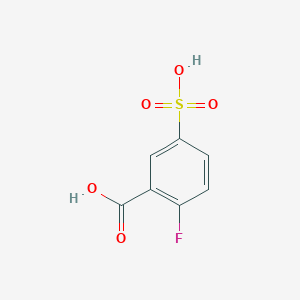
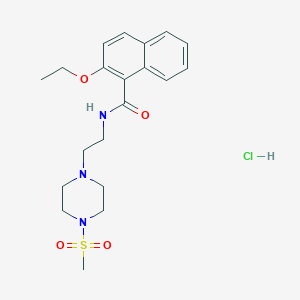
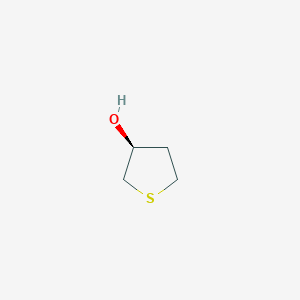
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

